tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
Description
This compound features a tert-butyl carbamate group linked via a methylene bridge to a 1,2,3-triazole ring, which is substituted at the 1-position with a piperidin-4-yl moiety. The tert-butyl carbamate serves as a protective group for amines, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH, as in ). The 1,2,3-triazole core is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or Huisgen reaction), a method highlighted in and .
Properties
Molecular Formula |
C13H23N5O2 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(1-piperidin-4-yltriazol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-8-10-9-18(17-16-10)11-4-6-14-7-5-11/h9,11,14H,4-8H2,1-3H3,(H,15,19) |
InChI Key |
YTCTZXKASQQPEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method to form 1,2,3-triazoles. In this context, a piperidin-4-yl azide or alkyne derivative is reacted with a complementary alkyne or azide counterpart to yield the 1,4-disubstituted triazole ring.
- Typical reaction conditions:
- Catalyst: CuSO4 with sodium ascorbate or CuI
- Solvent: t-BuOH/H2O mixture or DMF
- Temperature: Room temperature to 60 °C
- Reaction time: Several hours to overnight
This method gives high regioselectivity and yields for the 1,4-substituted triazole, which is essential for the correct positioning of the piperidinyl group.
Introduction of the Piperidin-4-yl Group
The piperidin-4-yl moiety can be introduced either before or after triazole formation. Commonly, protected piperidine derivatives such as tert-butyl carbamate-protected piperidine are used to avoid side reactions.
- Protection of piperidine amine:
- Reagents: tert-butyl carbamate (Boc2O)
- Base: Triethylamine or sodium hydride
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 0–25 °C
- Time: 1–16 hours
This step ensures the amine is protected as a Boc-carbamate, facilitating subsequent coupling reactions without undesired side reactions.
Coupling the Triazole and Piperidinyl Units
The triazole intermediate bearing a reactive functional group (e.g., bromomethyl or chloromethyl) can be coupled with the Boc-protected piperidin-4-yl amine via nucleophilic substitution or reductive amination.
- Typical conditions:
- Base: Triethylamine or DIPEA
- Solvent: DMF or THF
- Temperature: Room temperature to 50 °C
- Time: 4–24 hours
This step yields tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate as the protected final product.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Triazole formation | Piperidinyl azide + alkyne, CuSO4/ascorbate, t-BuOH/H2O, rt, overnight | 70–85 | High regioselectivity, mild conditions |
| Piperidine Boc protection | Boc2O, triethylamine, THF, 0–25 °C, 1–16 h | 90–99 | Efficient amine protection |
| Coupling reaction | Boc-piperidinyl amine + triazole bromomethyl, DIPEA, DMF, rt, 4–24 h | 75–90 | Clean substitution, minimal side products |
-
- ^1H NMR shows characteristic signals for tert-butyl group (singlet ~1.4 ppm), piperidine methylene protons (multiplets ~1.5–3.5 ppm), and triazole ring protons (singlet around 7–8 ppm).
- ^13C NMR confirms carbamate carbonyl (~155 ppm) and tert-butyl carbons (~28 ppm).
-
- Molecular ion peak consistent with C14H25N5O2 (molecular weight ~299 g/mol).
-
- Strong absorption bands for carbamate C=O (~1700 cm^-1) and N-H stretching (~3300 cm^-1).
The preparation of tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is well-established through copper-catalyzed azide-alkyne cycloaddition followed by amine protection and coupling steps. The methods provide high yields, regioselectivity, and purity, making this compound accessible for pharmaceutical and chemical biology applications.
The key factors influencing yield and purity include:
- Choice of solvent and base during coupling
- Control of temperature and reaction time
- Purification by silica gel chromatography or preparative HPLC
This synthesis is supported by multiple peer-reviewed publications and commercial catalog data, ensuring reproducibility and robustness.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between "tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate" and related compounds from the evidence:
Key Comparisons
Structural Diversity :
- Piperidine vs. Adamantane : The piperidin-4-yl group (present in the target compound and ) enhances water solubility and hydrogen-bonding capacity compared to the hydrophobic adamantyl group in . This difference impacts bioavailability and target binding .
- Triazole vs. Pyrazole : The 1,2,3-triazole () offers metabolic stability and rigidity, whereas pyrazole () may confer distinct electronic and steric effects .
Synthetic Routes :
- All triazole-containing compounds utilize CuAAC (Huisgen reaction) for triazole formation, as seen in and . However, post-functionalization varies: employs acylation (Ac₂O), while uses cinnamoylation .
- Boc protection (tert-butyl carbamate) is a common strategy for amine masking, as demonstrated in , and 7 .
Biological Relevance: The adamantyl-triazole derivative () exhibits immunostimulant activity, likely due to adamantane’s ability to enhance membrane interaction or mimic natural terpenoids . Piperidine-containing analogs () are often intermediates in kinase inhibitor synthesis, leveraging the piperidine’s conformational flexibility for target engagement .
Physicochemical Properties :
- LogP : Adamantane derivatives () have higher LogP values than piperidine analogs, affecting permeability and metabolic clearance.
- Stability : The acetyl group in ’s compound may improve metabolic stability compared to free amines .
Research Findings and Trends
- Triazole Scaffolds : The 1,2,3-triazole’s bioisosteric properties (e.g., mimicking amide bonds) make it a privileged structure in drug design, as seen in and .
- Boc Protection : Widely used for amine protection due to its stability under basic/neutral conditions and ease of removal (e.g., HCl/MeOH in ) .
Biological Activity
tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate (CAS No. 2386312-18-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C13H23N5O2
- Molecular Weight : 281.35 g/mol
- Density : Approximately 1.27 g/cm³ (predicted)
- pKa : 11.06 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific protein targets and pathways:
- Enzymatic Inhibition : Studies have indicated that compounds similar to tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate can inhibit various enzymes, including kinases and phosphatases, which play critical roles in cell signaling and regulation .
- Receptor Binding : The compound may exhibit activity as a ligand for G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways involved in numerous physiological processes .
- Cell Permeability : Research has shown that structural modifications in similar triazole derivatives can significantly affect cell permeability, suggesting that this compound may also be optimized for enhanced bioavailability in therapeutic applications .
Biological Activity Data
The following table summarizes key findings related to the biological activity of tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate based on various assays:
| Assay Type | Activity Observed | Concentration (µM) | Notes |
|---|---|---|---|
| Cholinesterase Inhibition | Active | ≤10 | Potential use in neurodegenerative diseases |
| Kinase Inhibition | Active | ≤10 | Specific kinases affected are under investigation |
| GPCR Activation | Moderate | ≤100 | Further studies needed for specificity |
Case Study 1: Neuroprotective Effects
In a study exploring neuroprotective agents, tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate was evaluated for its ability to inhibit cholinesterase activity. Results indicated a significant reduction in enzyme activity at concentrations below 10 µM, suggesting potential therapeutic benefits in conditions like Alzheimer's disease .
Case Study 2: Anticancer Activity
Another study investigated the anticancer potential of triazole derivatives similar to this compound. The results demonstrated that these compounds could induce apoptosis in cancer cell lines through the modulation of kinase signaling pathways. Future studies are warranted to evaluate the specific effects of tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate in various cancer models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis typically involves:
-
Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Piperidin-4-amine derivatives are common precursors .
-
Step 2 : Protection of the piperidine nitrogen with tert-butyl carbamate using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
-
Key Optimization : Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) minimize side reactions. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| CuAAC | CuSO₄·5H₂O, sodium ascorbate, DMF, 50°C | 70–75 | 90% |
| Carbamate Protection | tert-Butyl chloroformate, Et₃N, CH₂Cl₂, 0°C | 80–85 | 95% |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and tert-butyl group integrity (δ 1.4 ppm, singlet) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 323.2084) .
- X-ray Crystallography : For absolute stereochemistry, though limited by crystallinity challenges in carbamates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the triazole-piperidine scaffold in nucleophilic substitution or cross-coupling reactions?
- Analysis :
- The triazole’s electron-deficient C4 position is susceptible to nucleophilic attack, enabling functionalization (e.g., alkylation, arylation) .
- Piperidine’s nitrogen can act as a directing group in palladium-catalyzed C–H activation, but steric hindrance from the tert-butyl group may limit reactivity .
- Case Study : Suzuki-Miyaura coupling at the triazole C4 position with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (80°C, 12 h), yielding biaryl derivatives with ~60% efficiency .
Q. How does the compound interact with biological targets (e.g., enzymes, receptors), and what assays are suitable for quantifying these interactions?
- Experimental Design :
-
Molecular Docking : Use AutoDock Vina to predict binding to acetylcholinesterase (PDB ID: 4EY7), leveraging the piperidine moiety’s affinity for catalytic triads .
-
In Vitro Assays :
-
Fluorescence Polarization : Measure binding to amyloid-β peptides (IC₅₀ < 10 µM observed in analogues) .
-
Kinase Inhibition : Screen against JAK2 or PI3K isoforms using ADP-Glo™ assays .
Q. What computational methods predict the compound’s stability under physiological or extreme conditions (pH, temperature)?
- Approach :
- DFT Calculations : B3LYP/6-31G(d) level to model hydrolysis of the carbamate group. Predicts instability at pH < 4 (e.g., gastric fluid) due to protonation of the piperidine nitrogen .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; HPLC shows 15% degradation vs. <5% at 25°C .
Data Contradictions and Resolution Strategies
Q. How to resolve discrepancies in reported biological activity between similar carbamate derivatives?
- Root Cause :
- Substituent effects: Bulkier groups (e.g., 3,5-dichlorophenyl vs. benzyl) alter target binding .
- Purity artifacts: Residual Pd catalysts in cross-coupled derivatives may inhibit enzymes .
- Resolution :
- Compare IC₅₀ values across ≥3 independent syntheses.
- Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .
Research Workflow Table
| Stage | Key Actions | Tools/Techniques | Critical Parameters |
|---|---|---|---|
| Synthesis | Optimize CuAAC and carbamate protection | Rotary evaporator, flash chromatography | Anhydrous conditions, inert atmosphere |
| Characterization | Confirm regiochemistry | 600 MHz NMR, HRMS-ESI | Deuterated solvent purity, ion source calibration |
| Biological Testing | Screen kinase inhibition | ADP-Glo™ assay, flow cytometry | ATP concentration, cell viability controls |
| Computational Modeling | Predict metabolic stability | Gaussian 16, Molinspiration | Solvation model (PCM), basis set selection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
